molecular formula C12H17N B13222695 2-(2,4-Dimethylphenyl)cyclobutan-1-amine

2-(2,4-Dimethylphenyl)cyclobutan-1-amine

Cat. No.: B13222695
M. Wt: 175.27 g/mol
InChI Key: NCTDAHSPXWJWFO-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)cyclobutan-1-amine is an organic compound with the molecular formula C12H17N It is a cyclobutanamine derivative where the amine group is attached to a cyclobutane ring, which is further substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with cyclobutanone, followed by reductive amination. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst loading can enhance the efficiency and yield of the process .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)cyclobutan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4-Dimethylphenyl)cyclobutan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)cyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)cyclobutan-1-ol: An alcohol derivative with similar structural features.

    2-(2,4-Dimethylphenyl)cyclobutan-1-one: A ketone derivative with a cyclobutanone core.

    2-(2,4-Dimethylphenyl)cyclobutan-1-carboxylic acid: A carboxylic acid derivative with a cyclobutane ring.

Uniqueness

2-(2,4-Dimethylphenyl)cyclobutan-1-amine is unique due to its amine functionality, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structural features also make it a valuable intermediate in organic synthesis and pharmaceutical development .

Properties

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

2-(2,4-dimethylphenyl)cyclobutan-1-amine

InChI

InChI=1S/C12H17N/c1-8-3-4-10(9(2)7-8)11-5-6-12(11)13/h3-4,7,11-12H,5-6,13H2,1-2H3

InChI Key

NCTDAHSPXWJWFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CCC2N)C

Origin of Product

United States

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